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Compound of Interest

Compound Name: C12H24O4Si

CAS No.: 204909-70-6

Cat. No.: B3114804

Get Quote

Differentiating Silylated Glycal Intermediates in
Drug Discovery[1]
Executive Summary
In pharmaceutical carbohydrate chemistry, the molecular formula C₁₂H₂₄O₄Si most commonly

refers to mono-silylated derivatives of hexose glycals, specifically 6-O-tert-Butyldimethylsilyl-D-

glucal.[1]

The structural integrity of this intermediate is pivotal.[2] During silylation, three distinct isomeric

impurities can form:

Stereoisomers (Epimers): e.g., Galactal derivatives (C4 epimer).[2]

Regioisomers: e.g., 3-O-TBDMS-D-glucal (secondary alcohol silylation).[1]

Constitutional Isomers: e.g., Silylated acyclic enol ethers or siloxanes (rare in this specific

synthetic stream but theoretically possible).[2]

This guide provides a self-validating spectroscopic workflow to distinguish the target 6-O-

TBDMS-D-glucal from its isomers using NMR (
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H,

C,

Si) and Mass Spectrometry.[1]

Isomer Landscape & Chemical Profile[1][2]
The target molecule is a cyclic vinyl ether protected at the primary hydroxyl group.[2]

Isomer Type Compound Name Structural Feature Key Differentiator

Target (A) 6-O-TBDMS-D-Glucal

D-arabino config.[1]

(All substituents

equatorial-like)

and

coupling constants.[2]

Stereoisomer (B)
6-O-TBDMS-D-

Galactal

D-lyxo config.[1] (C4

substituent axial)

Distinct H4 multiplicity

& shift.[2]

Regioisomer (C) 3-O-TBDMS-D-Glucal
Silyl group on

secondary -OH (C3)

H3 vs H6 chemical

shift perturbation.[1]

Constitutional (D)

(3-

Glycidyloxypropyl)triet

hoxysilane*

Acyclic/Epoxy silane

(Industrial coating

agent)

Absence of vinyl ether

protons (6.0-6.5 ppm).

[2][1]

*Note: Isomer D is an industrial reagent often appearing in C12H24O4Si searches but is

chemically unrelated to the glycal synthesis stream.[2] It serves here as a negative control.[2]

[1]

Spectroscopic Deep Dive
A. Nuclear Magnetic Resonance (NMR) Strategy
1. Proton (

H) NMR: The Stereochemical Fingerprint The glycal ring exists in a half-chair conformation (

or

).[2][1] The coupling constants (
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) between ring protons are diagnostic for stereochemistry (Glucal vs. Galactal).[2]

Vinyl Protons (H1 & H2):

H1:

6.2 – 6.4 ppm (dd,

Hz).[2]

H2:

4.7 – 4.9 ppm (dd).[2]

Differentiation: These signals confirm the presence of the glycal double bond, ruling out

saturated constitutional isomers.[2]

Stereochemistry (H3, H4, H5):

Glucal (Target): H3, H4, and H5 have trans-diaxial-like relationships.[1]

and

are typically large (6–10 Hz).[2]

Galactal (Isomer): H4 is epimeric (axial).[2] The

coupling is significantly smaller (< 3-4 Hz) due to the gauche relationship.[2][1]

2. Regiochemistry Verification (HMBC) To distinguish the 6-O-TBDMS (Target) from the 3-O-

TBDMS (Regioisomer):

Run a

H-

Si HMBC or

H-

C HMBC.[2][1]
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Target (6-O): The TBDMS methyl protons (

0.1 ppm) will show a strong cross-peak to C6 (

~62-64 ppm).[2][1]

Isomer (3-O): The TBDMS protons will correlate to C3 (

~68-70 ppm), which is part of the allylic system.[2][1]

3. Silicon (

Si) NMR

Silyl Ethers (R-O-Si): Typically appear between

15–25 ppm.[2][1]

Impurity Check: Hexa-methyl disiloxane (HMDSO) or hydrolyzed silanols appear at distinct

shifts (

~7 ppm), allowing quantification of silylating reagent hydrolysis.[2][1]

B. Mass Spectrometry (MS)[2][3]
Ionization: ESI+ (with Na+ or NH4+).[2]

Parent Ion: [M+Na]

= m/z 283.[2]

Fragmentation:

Loss of t-Butyl: [M - 57]

.[2][1] A signature of TBDMS groups.

Diagnostic for Glycals: Retro-Diels-Alder (RDA) fragmentation of the pyranoid ring is often

observed, which can differentiate the substitution pattern (3-O vs 6-O) based on the mass

of the fragment containing silicon.[1]
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Experimental Protocol: Synthesis & Validation
Objective: Synthesize and validate 6-O-TBDMS-D-Glucal, ensuring removal of regioisomers.

Reagents:

D-Glucal (1.0 equiv)[1]

TBDMS-Cl (1.1 equiv)[1]

Imidazole (2.0 equiv)[2][1]

Solvent: DMF (anhydrous)[2]

Step-by-Step Methodology:

Setup: In a flame-dried flask under Argon, dissolve D-Glucal in DMF at 0°C.

Addition: Add Imidazole, followed by portion-wise addition of TBDMS-Cl. The bulky TBDMS

group preferentially reacts with the primary alcohol (C6-OH) over the secondary allylic

alcohol (C3-OH) due to steric hindrance.[2][1]

Monitoring: Stir at 0°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[2]

Rf (Product): ~0.6[2][1]

Rf (Di-silyl impurity): ~0.9[2][1]

Rf (Starting Material): ~0.1[2][1]

Workup: Dilute with Et₂O, wash with water (3x) to remove DMF/Imidazole.[2] Dry over

MgSO₄.[2]

Purification: Flash chromatography on Silica Gel.

Critical Step: Collect the major fraction.[2] If a minor spot appears just below the major

product, it is likely the 3-O-regioisomer.[1]

Validation: Dissolve 10 mg of isolated oil in CDCl₃ for NMR.
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Visualization: Analysis Workflow
The following diagram illustrates the logical decision tree for identifying the correct C₁₂H₂₄O₄Si

isomer.

Sample: C12H24O4Si
(Isolated Oil)

1H NMR Analysis
(Vinyl Region 4.5-6.5 ppm)

Vinyl Protons Present?

Constitutional Isomer
(e.g. Saturated Silane)

No

Check J(3,4) Coupling

Yes (dd signals)

Large J(3,4) (>6 Hz)
Indicates Glucal Config

Large J

Small J(3,4) (<3 Hz)
Indicates Galactal (Epimer)

Small J

HMBC Correlation
(Si-Me to Carbon)

Correlation to C6 (~62 ppm)
CONFIRMED: 6-O-TBDMS-Glucal

Si -> C6

Correlation to C3 (~70 ppm)
REJECT: 3-O-TBDMS-Glucal

Si -> C3

Click to download full resolution via product page
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Figure 1: Decision tree for the spectroscopic validation of silylated glycals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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